molecular formula C14H16Cl2O3 B1327852 Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate CAS No. 898776-76-6

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate

Cat. No.: B1327852
CAS No.: 898776-76-6
M. Wt: 303.2 g/mol
InChI Key: FYTFCGZSFPKBTC-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorophenyl group attached to a hexanoate chain with an oxo group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4-dichlorophenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate or sodium hydride.

Major Products Formed

    Hydrolysis: 6-(3,4-dichlorophenyl)-6-oxohexanoic acid and ethanol.

    Reduction: Ethyl 6-(3,4-dichlorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound can be used in studies to understand the biological activity of related esters and their derivatives.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 3,4-dichlorophenyl group can enhance its binding affinity to certain targets, while the ester and oxo groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl 6-(4-chlorophenyl)-6-oxohexanoate: Similar structure but with a single chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate: The presence of methyl groups instead of chlorine atoms can lead to different chemical and biological properties.

    Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate: Fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTFCGZSFPKBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645690
Record name Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-76-6
Record name Ethyl 3,4-dichloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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